1-(4,4-Difluorocyclohexyl)-3-methylurea
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Overview
Description
1-(4,4-Difluorocyclohexyl)-3-methylurea is a chemical compound characterized by the presence of a difluorocyclohexyl group attached to a methylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-Difluorocyclohexyl)-3-methylurea typically involves the reaction of 4,4-difluorocyclohexylamine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4,4-Difluorocyclohexylamine+Methyl isocyanate→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(4,4-Difluorocyclohexyl)-3-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The difluorocyclohexyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorocyclohexyl ketones, while reduction could produce difluorocyclohexylamines.
Scientific Research Applications
1-(4,4-Difluorocyclohexyl)-3-methylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4,4-Difluorocyclohexyl)-3-methylurea involves its interaction with specific molecular targets. The difluorocyclohexyl group can interact with hydrophobic pockets in proteins, while the methylurea moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Difluorocyclohexylmethanol
- 4,4-Difluorocyclohexane-1-methanol
- 2-(4,4-Difluorocyclohexyl)-4-ethyl-1,3-oxazole-5-carboxylic acid
Uniqueness
1-(4,4-Difluorocyclohexyl)-3-methylurea is unique due to the presence of both the difluorocyclohexyl and methylurea groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The difluorocyclohexyl group enhances lipophilicity and metabolic stability, while the methylurea moiety provides opportunities for hydrogen bonding and interaction with biological targets.
Properties
IUPAC Name |
1-(4,4-difluorocyclohexyl)-3-methylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2N2O/c1-11-7(13)12-6-2-4-8(9,10)5-3-6/h6H,2-5H2,1H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUPYVIJJBUXHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1CCC(CC1)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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